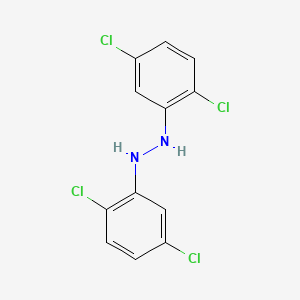
1,2-Bis(2,5-dichlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,5-dichlorophenyl)hydrazine is an organic compound with the molecular formula C12H8Cl4N2. It is a derivative of hydrazine, where two 2,5-dichlorophenyl groups are attached to the nitrogen atoms of the hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,5-dichlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,5-dichlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like chlorine (Cl2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,2-Bis(2,5-dichlorophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Bis(2,5-dichlorophenyl)hydrazine involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2,4-dinitrophenyl)hydrazine: Similar structure but with nitro groups instead of chloro groups.
(2,5-Dichlorophenyl)hydrazine: A simpler derivative with only one 2,5-dichlorophenyl group attached to the hydrazine moiety
Uniqueness
1,2-Bis(2,5-dichlorophenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60696-76-6 |
|---|---|
Molecular Formula |
C12H8Cl4N2 |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,2-bis(2,5-dichlorophenyl)hydrazine |
InChI |
InChI=1S/C12H8Cl4N2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,17-18H |
InChI Key |
DNZMYLLBWKOXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NNC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



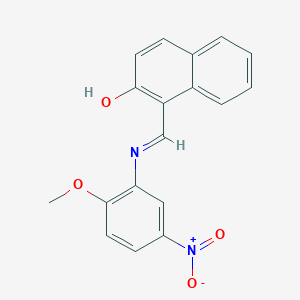


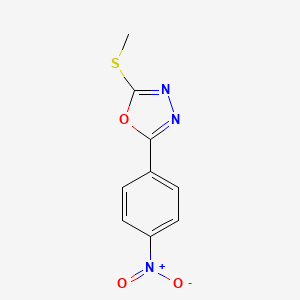
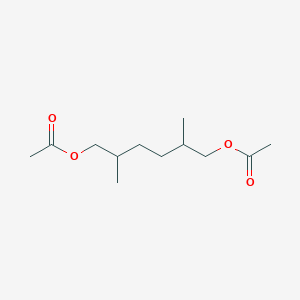
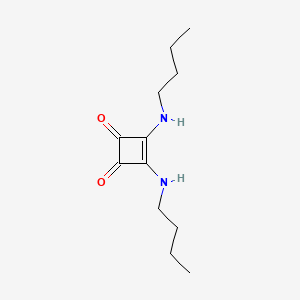
![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)


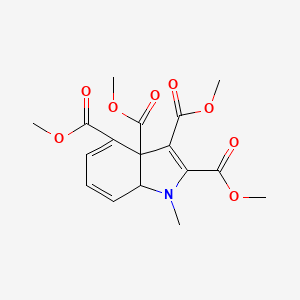

![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)

